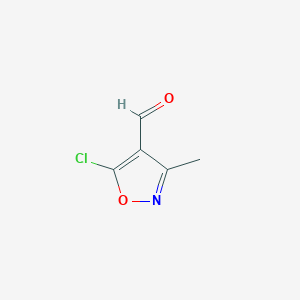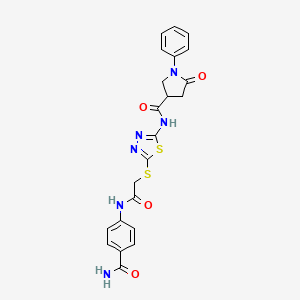![molecular formula C15H14F3N5O B2771503 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2034222-68-7](/img/structure/B2771503.png)
5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a pyridine ring with a trifluoromethyl group .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives has been a subject of extensive research due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . The popular “Click chemistry” approach, which involves the Cu(I)-catalyzed [3 + 2] cycloaddition of terminal alkynes and azides, has proven to be an efficient and innovative route to bioactive compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
This compound is integral in the development of novel chemical entities through complex synthetic pathways. One application is in the synthesis of P2X7 antagonists, where a dipolar cycloaddition reaction/Cope elimination sequence is utilized to create compounds with significant receptor occupancy, indicating potential applications in the treatment of mood disorders (Chrovian et al., 2018). Another study explores the role of the carbonyl group in the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins, highlighting the versatility of these compounds in creating heterocyclic structures with potential pharmaceutical applications (Zanirato).
Anticancer and Antimicrobial Research
The compound's derivatives have been investigated for their potential as anticancer and antimicrobial agents. For instance, a study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrates significant activity against cancer cell lines and pathogenic strains, indicating the compound's role in developing new pharmaceuticals (Katariya et al., 2021).
Material Science Applications
In the field of corrosion inhibition, derivatives of this compound have been studied for their effectiveness in protecting mild steel in acidic mediums. These studies reveal the compound's potential in developing new corrosion inhibitors, with implications for extending the life of metal components in various industrial applications (Corrosion Science, 2017).
Molecular Structure Analysis
The detailed molecular structure analysis of related compounds provides insights into their crystalline arrangements and interactions, which is crucial for the design of materials with desired physical and chemical properties. This knowledge can be applied in the development of pharmaceuticals, materials science, and chemical synthesis (Lakshminarayana et al., 2009).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, the development of facile and straightforward methodologies for the synthesis of 1,2,3-triazoles is of noteworthy interest .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13-4-3-10(5-19-13)14(24)22-6-11(7-22)23-8-12(20-21-23)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKUQATUQDSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)





![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2771435.png)

![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)
![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)
